molecular formula C21H27N5O2S B12160893 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12160893
M. Wt: 413.5 g/mol
InChI Key: JIDKGYDTLFMORO-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a benzylpiperazine and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the benzylpiperazine.

    Attachment of the Thiomorpholine Group: The thiomorpholine group can be attached through similar nucleophilic substitution reactions or by using thiomorpholine derivatives that can react with functional groups on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzylpiperazine and thiomorpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-benzylpiperazin-1-ylcarbonyl)ethyl]-5,6-diphenylpyridazin-3(2H)-one: This compound shares a similar pyridazinone core and benzylpiperazine group but differs in the substitution pattern and additional phenyl groups.

    tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate: This compound has a similar benzylpiperazine and oxoethyl group but features a carbamate moiety instead of the thiomorpholine group.

Uniqueness

The presence of both the benzylpiperazine and thiomorpholine groups in 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one makes it unique compared to other similar compounds

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H27N5O2S/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2

InChI Key

JIDKGYDTLFMORO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

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